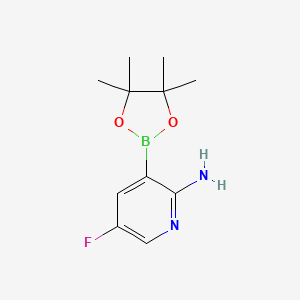
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is a fluorinated pyridine derivative that contains a boronic acid ester group. This compound is of interest in various fields of chemistry, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The compound can be synthesized by reacting 5-fluoropyridin-2-amine with a boronic acid ester precursor under suitable conditions, such as using a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction.
Halogenation and Subsequent Boronic Acid Ester Formation: Another approach involves halogenating pyridin-2-amine followed by a boronic acid ester formation using a boronic acid derivative and a suitable coupling agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is commonly used to form carbon-carbon bonds by coupling the boronic acid ester with an aryl or vinyl halide.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding pyridine N-oxide or reduction to produce the corresponding amine.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., water/ethanol mixture).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or vinyl pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Reduced amines.
Substitution Reactions: Substituted pyridines with various functional groups.
科学的研究の応用
Chemistry: This compound is widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules. It serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, it is used as a probe or intermediate in the study of biological systems and pathways. Its fluorine atom can be useful in fluorescence imaging and tracking.
Medicine: The compound has potential applications in drug discovery and development. Its structural features make it a candidate for the synthesis of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: In the chemical industry, it is used in the production of various fine chemicals and intermediates. Its reactivity and stability make it suitable for large-scale synthesis processes.
作用機序
The mechanism by which 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine exerts its effects depends on its specific application. In cross-coupling reactions, the compound acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The boronic acid ester group facilitates the formation of these bonds through the formation of a transient boronic acid intermediate.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The compound targets electrophilic carbon atoms in aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound interacts with oxidizing or reducing agents to form various oxidation states of pyridine.
Substitution Reactions: The compound undergoes nucleophilic or electrophilic substitution reactions at the fluorine atom or other positions on the pyridine ring.
類似化合物との比較
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but lacks the amine group.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile: This compound contains a nitrile group instead of an amine group.
Uniqueness: 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine is unique due to its combination of a fluorine atom, boronic acid ester group, and amine group. This combination provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.
特性
IUPAC Name |
5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFN2O2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONKGQUKBKRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














